Methyl 3-formyl-5-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the nitration of methylbenzoate derivatives and esterification processes. For instance, a green and efficient method for synthesizing 5-methyl-2-nitrobenzoic acid involves the nitration of methyl 3-methylbenzoate using mixtures of HNO3/Ac2O, highlighting the importance of substrate selectivity and environmentally friendly processes in the synthesis of nitrobenzoate derivatives (Mei, Yao, Yu, & Yao, 2018).
Molecular Structure Analysis
Studies on compounds similar to methyl 3-formyl-5-nitrobenzoate reveal detailed insights into their molecular and crystal structures. The molecular structure is characterized by the presence of hydrogen bonds, which can significantly influence the compound's physical and chemical properties. For example, the crystal and molecular structures of methyl esters related to 3-formyl-5-nitrobenzoate have been elucidated through X-ray crystal analysis, showcasing the impact of intramolecular hydrogen bonding on the molecule's orientation and stability (Covarrubias-Zúñiga, Zúñiga-Villarreal, & Toscano, 2002).
Chemical Reactions and Properties
The chemical reactivity of methyl 3-formyl-5-nitrobenzoate is influenced by its functional groups, which participate in various organic reactions. The formyl group allows for nucleophilic addition reactions, while the nitro group can undergo reduction and other transformations, enabling the synthesis of a wide range of chemical products. The compound's reactivity has been explored in the context of creating pharmaceutical intermediates, where esterification, catalytic hydrogenation, and acylation play critical roles (Xiao, 2007).
Physical Properties Analysis
The physical properties of methyl 3-formyl-5-nitrobenzoate, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Studies on similar compounds have demonstrated the role of non-covalent interactions, like hydrogen bonding and π-stacking, in determining the compound's crystalline arrangement and physical characteristics. These interactions can significantly affect the material's solubility and melting point, crucial for its application in synthesis and material science (Fu, Li, & Simpson, 2012).
Scientific Research Applications
Determination of Abraham model solute descriptors for 2-methyl-3-nitrobenzoic acid : This study used spectroscopic methods to measure the solubility of 2-methyl-3-nitrobenzoic acid in various solvents, which is significant in understanding the solubility behavior of similar nitrobenzoic acid derivatives like Methyl 3-formyl-5-nitrobenzoate (Hart et al., 2017).
An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid : This research developed a new nitration process for methyl 3-methylbenzoate, which could be relevant to the synthesis processes involving Methyl 3-formyl-5-nitrobenzoate (Mei et al., 2018).
Synthesis of chlorantraniliprole using 3-methyl-2-nitrobenzoic acid : This paper details the synthesis of chlorantraniliprole starting from 3-methyl-2-nitrobenzoic acid, providing insights into the synthetic utility of similar compounds (Yi-fen et al., 2010).
Computation of Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid : Similar to the first study, this research focuses on the solubility of 3-methyl-4-nitrobenzoic acid in different solvents, which is helpful in understanding the behavior of Methyl 3-formyl-5-nitrobenzoate in various solvent environments (Acree et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 3-formyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFFTKYHYLALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445717 | |
Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-5-nitrobenzoate | |
CAS RN |
172899-78-4 | |
Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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